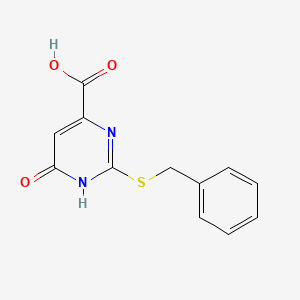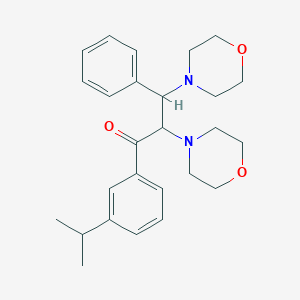
Nickel--zirconium (5/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel-zirconium (5/1) is a compound consisting of nickel and zirconium in a 5:1 atomic ratio. This compound is known for its unique properties, making it valuable in various scientific and industrial applications. Nickel-zirconium alloys are particularly noted for their high-temperature stability, corrosion resistance, and catalytic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel-zirconium (5/1) can be synthesized through various methods, including:
Hydrothermal Process: This involves the reaction of nickel and zirconium precursors under high temperature and pressure conditions in an aqueous solution.
Sol-Gel Method: This method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Industrial Production Methods: In industrial settings, nickel-zirconium alloys are often produced through:
Melting and Casting: The metals are melted together and cast into the desired shape. This method is commonly used for producing bulk materials.
Powder Metallurgy: This involves mixing nickel and zirconium powders, compacting them into a desired shape, and then sintering at high temperatures to form a solid piece.
Analyse Des Réactions Chimiques
Types of Reactions: Nickel-zirconium (5/1) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form nickel oxide and zirconium oxide.
Reduction: It can be reduced by hydrogen or other reducing agents to produce pure nickel and zirconium metals.
Substitution: Nickel-zirconium can undergo substitution reactions where one element is replaced by another in the compound.
Common Reagents and Conditions:
Oxidation: Typically carried out at high temperatures in the presence of oxygen or air.
Reduction: Often performed using hydrogen gas at elevated temperatures.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products:
Oxidation: Nickel oxide (NiO) and zirconium oxide (ZrO2).
Reduction: Pure nickel (Ni) and zirconium (Zr).
Substitution: Various substituted nickel or zirconium compounds depending on the reagents used.
Applications De Recherche Scientifique
Nickel-zirconium (5/1) has a wide range of applications in scientific research, including:
Materials Science: The compound is used in the development of high-temperature and corrosion-resistant materials.
Energy Storage: The compound is investigated for its potential use in hydrogen storage and battery technologies.
Mécanisme D'action
The mechanism by which nickel-zirconium (5/1) exerts its effects depends on its application:
Comparaison Avec Des Composés Similaires
- Nickel-Titanium (5/1)
- Nickel-Hafnium (5/1)
- Nickel-Aluminum (5/1)
Propriétés
Numéro CAS |
12059-29-9 |
|---|---|
Formule moléculaire |
Ni5Zr |
Poids moléculaire |
384.69 g/mol |
Nom IUPAC |
nickel;zirconium |
InChI |
InChI=1S/5Ni.Zr |
Clé InChI |
XXBWIMAABZDULV-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Ni].[Ni].[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


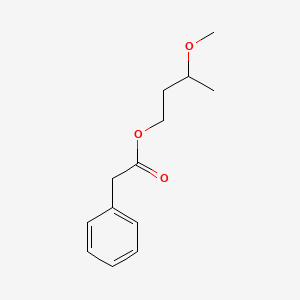
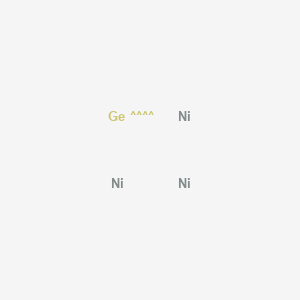
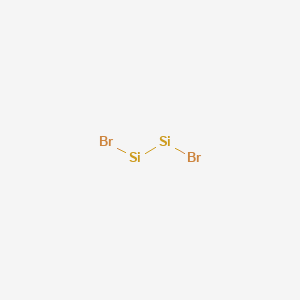
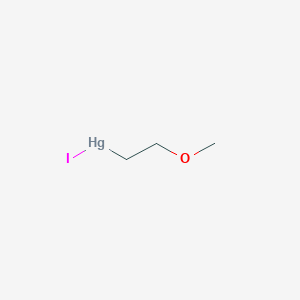


![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)



